5-amino-3-(2-propynylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-3-(2-propynylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with an amino group at the 5-position and a propynylsulfanyl group at the 3-position
Preparation Methods
The synthesis of 5-amino-3-(2-propynylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can be achieved through several synthetic routes. One common method involves the condensation of a 3-substituted 5-amino-1,2,4-triazole with an N-cyanocarbonimidate . This reaction typically yields a mixture of isomers, which can be separated and further elaborated to obtain the desired compound. Another approach involves the cyclodehydration of a suitably substituted 2-hydrazido-1,3,5-triazine . This method allows for selective replacement at the 7-position with a nucleophile, making it adaptable for introducing various substituents at the 2-position of the bicyclic nucleus.
Chemical Reactions Analysis
5-amino-3-(2-propynylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in oxidation reactions to form sulfoxides or sulfones. Reduction reactions can convert the propynylsulfanyl group to a propylsulfanyl group. . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
In medicinal chemistry, it has shown promise as a scaffold for developing anticancer and antimicrobial agents . The compound’s unique structure allows for the design of derivatives with enhanced biological activity. In materials science, it has been investigated for its potential use in the development of energetic materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of 5-amino-3-(2-propynylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is primarily attributed to its ability to interact with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases . The propynylsulfanyl group may also play a role in enhancing the compound’s binding affinity to these targets. In antimicrobial applications, the compound may disrupt essential bacterial processes, leading to cell death.
Comparison with Similar Compounds
5-amino-3-(2-propynylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can be compared to other triazolopyrimidine derivatives, such as 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride and 1-substituted 1,2,4-triazolo[4,3-a]quinoxalines . These compounds share a similar triazole-pyrimidine core but differ in their substituents and overall structure. The presence of the propynylsulfanyl group in this compound imparts unique chemical properties and reactivity, distinguishing it from other related compounds. This uniqueness makes it a valuable scaffold for developing novel therapeutic agents and materials.
Properties
Molecular Formula |
C8H7N5OS |
---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
5-amino-3-prop-2-ynylsulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C8H7N5OS/c1-2-3-15-8-12-11-7-10-6(14)4-5(9)13(7)8/h1,4H,3,9H2,(H,10,11,14) |
InChI Key |
UAXOIYXDVMODJY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1=NN=C2N1C(=CC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.